4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
Description
This compound features a complex structure integrating multiple pharmacologically relevant moieties:
- Pyrrolidin-2-one core: A five-membered lactam ring linked to a 4-fluorophenyl group at position 1. This scaffold is known for conformational rigidity, enhancing receptor binding specificity .
- Piperazine-carbony l bridge: Positioned at the 4-carbon of the pyrrolidinone, this piperazine unit is acylated, forming a carbonyl linkage that likely improves metabolic stability and solubility .
- Pyridazine-triazole hybrid: The piperazine is connected to a pyridazine ring substituted at position 6 with a 1,2,4-triazole group.
The 4-fluorophenyl substituent enhances lipophilicity and may influence bioavailability, while the triazole moiety is associated with antifungal activity, as seen in azole-class drugs like fluconazole .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN8O2/c22-16-1-3-17(4-2-16)29-12-15(11-20(29)31)21(32)28-9-7-27(8-10-28)18-5-6-19(26-25-18)30-14-23-13-24-30/h1-6,13-15H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSRPLOQWDYREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that incorporates various pharmacophoric elements. Its biological activity is of significant interest due to the presence of the 1,2,4-triazole moiety, which has been widely recognized for its diverse pharmacological properties.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Pyridazine and Piperazine Moieties : Contribute to the compound's potential as a central nervous system agent and may enhance binding to biological targets.
- Pyrrolidinone Group : Often associated with anti-inflammatory and analgesic activities.
Biological Activity Overview
Research indicates that derivatives of triazole compounds exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds containing the triazole structure have shown significant inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of related triazole derivatives:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4a | HeLa | 5.0 | Apoptosis via mitochondrial pathway |
| 9a | MCF-7 | 3.2 | Inhibition of tubulin polymerization |
| 7b | NCI-H460 | 2.8 | COX-2 inhibition |
These studies reveal that compounds similar to the target molecule exhibit promising anticancer properties through mechanisms such as apoptosis and inhibition of critical enzymes involved in inflammation and cancer progression .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. The results suggest that:
- The triazole moiety effectively occupies the active site of COX enzymes, demonstrating a binding affinity comparable to established inhibitors like Meloxicam.
- The piperazine group enhances solubility and bioavailability, facilitating better interaction with cellular targets .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study on Anti-inflammatory Activity : A derivative exhibiting selective COX-2 inhibition showed significant reduction in inflammatory markers in a rat model of arthritis.
- Case Study on Anticancer Efficacy : A related triazole derivative was tested in a phase I clinical trial for solid tumors, demonstrating manageable toxicity and preliminary efficacy in tumor reduction.
Pharmacokinetic Properties
Pharmacokinetic studies indicate that triazole derivatives possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles:
- Absorption : High oral bioavailability due to lipophilic characteristics.
- Metabolism : Primarily hepatic metabolism with minimal first-pass effect.
- Excretion : Renal excretion as metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in aryl substituents, heterocyclic cores, or linker regions. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
Aryl Substituent Effects: The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to the 2-fluorophenyl analog in , as para-substitution reduces steric hindrance for enzyme interactions.
Heterocyclic Core Modifications: Triazole vs. Pyrazole: The 1,2,4-triazole in the target compound is associated with stronger antifungal activity than pyrazole derivatives (e.g., ), likely due to improved heme-binding in fungal cytochrome P450 . Pyridazine vs. Pyridazinone: The pyridazine-triazole hybrid in the target may offer better π-stacking than the pyridazinone in , enhancing binding to hydrophobic enzyme pockets.
Linker Region Impact :
- The piperazine-carbonyl bridge in the target compound balances flexibility and rigidity, contrasting with the alkyl chain in , which may reduce target specificity due to increased conformational freedom.
Biological Activity Trends: Antifungal potency correlates with the presence of triazole and fluorinated aryl groups (e.g., MIC values in vs. ). Pyrrolidinone cores (as in the target and ) show improved pharmacokinetic profiles over simpler lactams, with longer half-lives in preclinical models .
Research Findings and Mechanistic Insights
- Antifungal Activity: The target compound’s triazole-pyridazine motif mimics fluconazole’s mechanism, inhibiting fungal lanosterol 14α-demethylase. However, its pyrrolidinone-piperazine scaffold may reduce off-target toxicity compared to fluconazole derivatives .
- Structural Stability: Crystallographic data from analogs (e.g., ) suggest the pyrrolidinone ring adopts a planar conformation, optimizing interactions with hydrophobic binding pockets.
- SAR Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
